![molecular formula C5H5N3S B1461830 Pyrimidine-5-carbothioamide CAS No. 88891-75-2](/img/structure/B1461830.png)
Pyrimidine-5-carbothioamide
Overview
Description
Pyrimidine-5-carbothioamide is a compound with the molecular formula C5H5N3S and a molecular weight of 139.18 . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, often involves reactions carried out in the 5th position of the pyrimidine ring . The reaction is facilitated by boiling in the presence of a catalyst and hydrazine carbothioamide .Molecular Structure Analysis
The molecular structure of this compound has been characterized by spectroscopic techniques and elucidated by single crystal X-ray diffraction . The molecular conformation is locked by an intramolecular C–H⋯C interaction .Chemical Reactions Analysis
The chemical reactions involving this compound are largely influenced by the presence of the pyrimidine ring. The reaction was carried out only in the 5th position of the pyrimidine ring .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 170-171°C .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Antimicrobial Activity : Pyrimidine-5-carbothioamide derivatives demonstrate significant antimicrobial properties. Studies show the synthesis of pyrimidine derivatives and their screening for antimicrobial activity, highlighting their potential in antibacterial and antifungal applications (Sharshira, Mohamed, & Hamada, 2012) (Abdelhamid, El Sayed, Hussein, & Mangoud, 2016).
Treatment of Diabetes and Metabolic Disorders
- Treatment of Diabetes and Metabolic Disorders : Pyrimidine-5-carboxamide compounds, closely related to this compound, have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), a promising therapeutic target for treating type 2 diabetes mellitus and metabolic syndrome (Sabnis, 2021).
Radiosensitization and DNA Damage
- Radiosensitization in Clinical Research : Derivatives of pyrimidine, including halogenated analogs, are being researched for their potential as clinical radiosensitizers. These compounds may enhance the efficacy of radiation therapy by increasing DNA damage in cancer cells (Kinsella, Dobson, Mitchell, & Fornace, 1987).
Anticonvulsant Activity
- Anticonvulsant Properties : Pyrimidine-carbothioamide derivatives have been designed as anticonvulsant agents, showing effectiveness in suppressing seizure effects in animal models. This highlights the potential of these compounds in epilepsy treatment (Sahu, Siddiqui, Sharma, & Wakode, 2018).
Cancer Research
- Anticancer Studies : Certain this compound derivatives have demonstrated antiproliferative activity against various human cancer cell lines. This suggests their potential use in developing new cancer therapies (Radwan, Khalid, Amer, & Alotaibi, 2019).
Molecular Docking and RNA Polymerase Inhibition
- RNA Polymerase Inhibitors : Novel pyrimidine derivatives have shown antimicrobial activity by inhibiting RNA polymerase, which is vital for understanding and developing new antimicrobial agents (Abdallah & Elgemeie, 2022).
Genomic and Cellular Studies
- Study of DNA and RNA Structures : Pyrimidine analogs are used in genomic and cellular studies to probe DNA and RNA secondary structures, offering insights into vital biological processes (Cavanagh, Walker, Norazit, & Meedeniya, 2011).
Mechanism of Action
Target of Action
Pyrimidine-5-carbothioamide primarily targets the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
This compound interacts with its target, EGFR, by mimicking ATP, the natural substrate of EGFR . This interaction inhibits the kinase activity of EGFR, preventing the receptor from initiating a cascade of cellular events that lead to cell proliferation .
Biochemical Pathways
The action of this compound affects the pyrimidine metabolism pathway . This pathway encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of pyrimidine molecules . By inhibiting EGFR, this compound can disrupt the balance of this pathway, affecting the synthesis of DNA, RNA, lipids, and carbohydrates .
Pharmacokinetics
These properties can help predict the bioavailability of this compound, although further experimental studies are needed to confirm these predictions .
Result of Action
The inhibition of EGFR by this compound can lead to significant antiproliferative effects . For instance, certain derivatives of this compound have shown potent cytotoxic activities against different cancer cell lines . These effects are likely due to the disruption of the pyrimidine metabolism pathway and the subsequent inhibition of cellular proliferation .
Future Directions
properties
IUPAC Name |
pyrimidine-5-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-5(9)4-1-7-3-8-2-4/h1-3H,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSOCVWDXFSIDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654274 | |
Record name | Pyrimidine-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88891-75-2 | |
Record name | Pyrimidine-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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